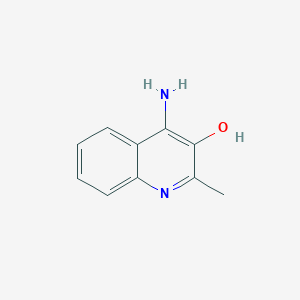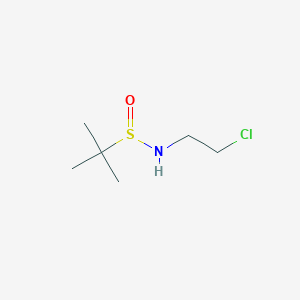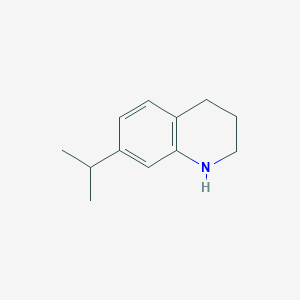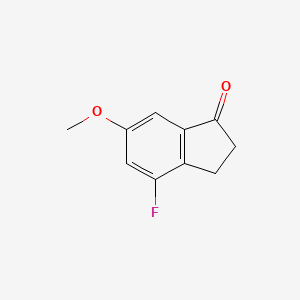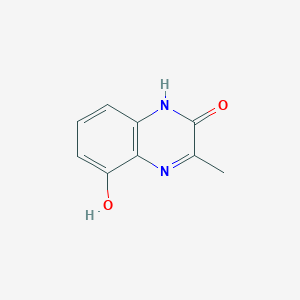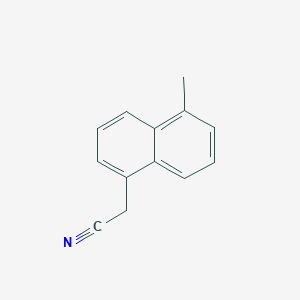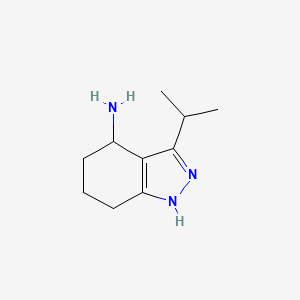
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves the condensation of a suitable hydrazine derivative with a ketone or aldehyde, followed by cyclization. One common method includes the reaction of isopropyl hydrazine with a cyclic ketone under acidic conditions to form the desired indazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, some indazole derivatives are known to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparación Con Compuestos Similares
3-Isopropyl-4,5,6,7-tetrahydro-1H-indazol-4-amine can be compared with other indazole derivatives, such as:
4,5,6,7-Tetrahydro-1H-indazol-4-one: Known for its antiviral properties.
3-Phenyl-4,5,6,7-tetrahydro-1H-indazole: Studied for its anti-inflammatory activity.
1,5,6,7-Tetrahydro-4H-indazol-4-one: Used in the design of SARS-CoV-2 main protease inhibitors. The uniqueness of this compound lies in its specific isopropyl substitution, which can influence its biological activity and chemical reactivity.
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
3-propan-2-yl-4,5,6,7-tetrahydro-1H-indazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-6(2)10-9-7(11)4-3-5-8(9)12-13-10/h6-7H,3-5,11H2,1-2H3,(H,12,13) |
Clave InChI |
XRIOUMQSNUFMPQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NNC2=C1C(CCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


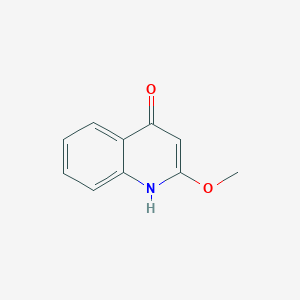
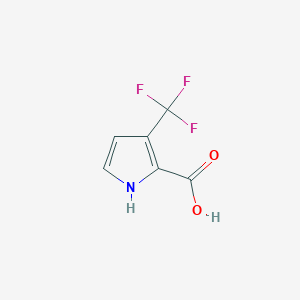
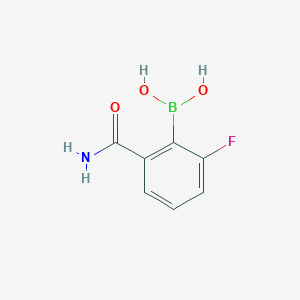
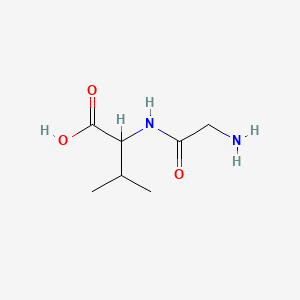
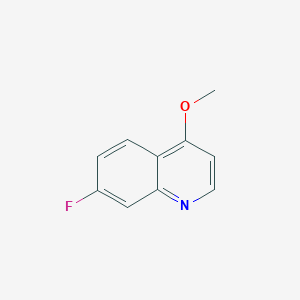
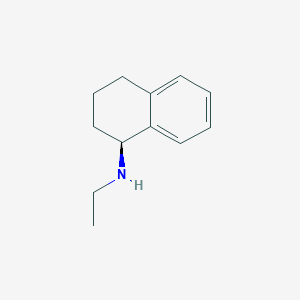
![4-Hydroxy-7-methyl-1-azaspiro[4.5]dec-3-en-2-one](/img/structure/B15071103.png)
